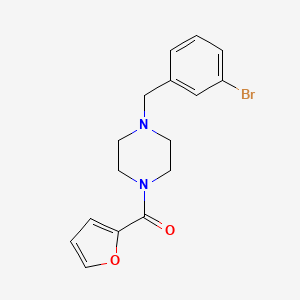
4-isobutoxy-N-1-naphthylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-1-naphthylbenzamide, also known as NB-32, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-isobutoxy-N-1-naphthylbenzamide acts as an antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is involved in the regulation of motor function and reward processing. By binding to the receptor, this compound blocks the action of dopamine, which leads to a decrease in the activation of downstream signaling pathways. This results in a decrease in the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, this compound has been shown to improve motor function and reduce the symptoms of Parkinson's disease by blocking the dopamine D2 receptor. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target the dopamine D2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-isobutoxy-N-1-naphthylbenzamide in lab experiments is its specificity for the dopamine D2 receptor, which allows for the selective modulation of neuronal activity. Another advantage is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using this compound is its potential for off-target effects, which can lead to unintended physiological effects.
Direcciones Futuras
There are several future directions for the use of 4-isobutoxy-N-1-naphthylbenzamide in scientific research. One direction is the development of new drugs that target the dopamine D2 receptor for the treatment of Parkinson's disease and other neurological disorders. Another direction is the use of this compound as a lead compound for the development of new drugs that target cancer cells. Additionally, further studies are needed to explore the potential off-target effects of this compound and to develop strategies for minimizing these effects. Overall, this compound has shown great potential for its applications in scientific research, and further studies are needed to fully understand its potential.
Métodos De Síntesis
4-isobutoxy-N-1-naphthylbenzamide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with isobutyryl chloride, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained through the reaction of the intermediate product with sodium methoxide.
Aplicaciones Científicas De Investigación
4-isobutoxy-N-1-naphthylbenzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function and reward processing. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target the dopamine D2 receptor.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15(2)14-24-18-12-10-17(11-13-18)21(23)22-20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAIIYHGKYFAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

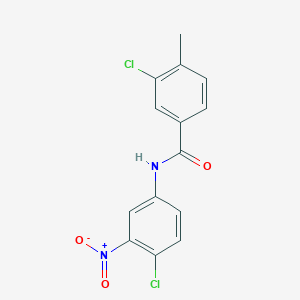
![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
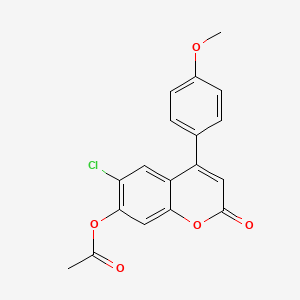
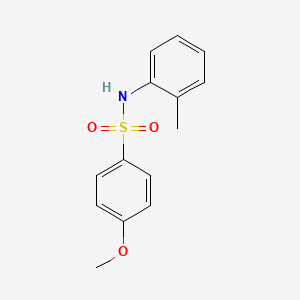
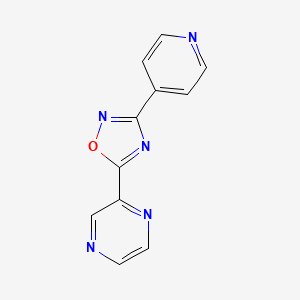
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
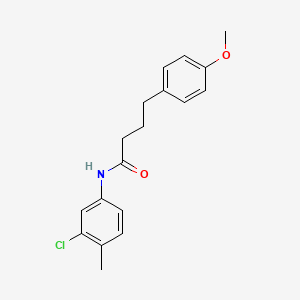
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)

![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)
